molecular formula C19H16N2O2S B2523736 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide CAS No. 391221-30-0

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide

Cat. No. B2523736
CAS RN: 391221-30-0
M. Wt: 336.41
InChI Key: HFALOGCIMNDJED-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide, commonly known as APB, is a heterocyclic compound with potential applications in scientific research. It is a thiazole derivative that has been extensively studied for its biological activities and pharmacological properties.

Scientific Research Applications

Structural Analysis and Photodegradation

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide and its derivatives have been extensively studied for their structural properties and photo-degradation behaviors. For instance, the photo-degradation behavior of a pharmaceutical compound containing a thiazole moiety was examined, demonstrating its degradation into a primary photo-degradation product when stressed with visible light. This product was meticulously analyzed using techniques like LC-MS/MS and NMR, suggesting that certain thiazole-containing compounds might undergo specific degradation processes depending on their substituents (Wu, Hong, & Vogt, 2007)).

Anticancer and Antimicrobial Properties

There's substantial research exploring the anticancer and antimicrobial properties of compounds structurally related to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide. Various studies have synthesized and evaluated the biological activities of such compounds, often resulting in promising anticancer and antimicrobial effects. For example:

  • A series of substituted benzamides were synthesized and showed moderate to excellent anticancer activity against multiple cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)).
  • A study synthesized and evaluated a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for their in vitro antibacterial and antifungal activities (Desai, Rajpara, & Joshi, 2013)).

Synthesis and Characterization of Derivatives

Numerous studies have been conducted on the synthesis and characterization of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide derivatives, with a focus on exploring their potential as therapeutic agents. These studies often involve complex synthetic procedures and detailed characterization using advanced analytical techniques. Examples include:

  • The synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which were investigated for their anticancer activity against specific cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)).
  • Preparation of a series of antimicrobial agents based on the structure of thiazolidine and thiazole, emphasizing the importance of structural variation in achieving desired biological activities (Baviskar, Khadabadi, & Deore, 2013)).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-8-6-7-11-15(12)18(23)21-19-20-16(17(24-19)13(2)22)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFALOGCIMNDJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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